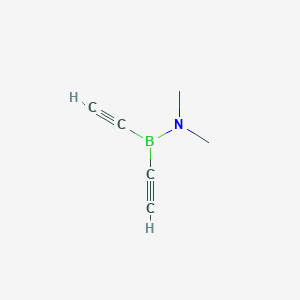

1,1-Diethynyl-N,N-dimethylboranamine

Description

1,1-Diethynyl-N,N-dimethylboranamine is a boron-containing compound featuring a central boron atom bonded to two ethynyl groups (C≡CH) and a dimethylamine substituent. The ethynyl groups distinguish it from simpler borane-amine adducts, likely influencing its stability, solubility, and Lewis acidity .

Properties

CAS No. |

62627-83-2 |

|---|---|

Molecular Formula |

C6H8BN |

Molecular Weight |

104.95 g/mol |

IUPAC Name |

N-diethynylboranyl-N-methylmethanamine |

InChI |

InChI=1S/C6H8BN/c1-5-7(6-2)8(3)4/h1-2H,3-4H3 |

InChI Key |

WPTFYNHOJRZJOL-UHFFFAOYSA-N |

Canonical SMILES |

B(C#C)(C#C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethynyl-N,N-dimethylboranamine typically involves the reaction of a boron-containing precursor with ethynyl-containing reagents. One common method is the reaction of N,N-dimethylboranamine with acetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,1-Diethynyl-N,N-dimethylboranamine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethynyl-N,N-dimethylboranamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the ethynyl groups to ethyl or other alkyl groups.

Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alkylated derivatives.

Scientific Research Applications

1,1-Diethynyl-N,N-dimethylboranamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound can be used in the development of boron-based drugs or as a probe in biochemical studies.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Diethynyl-N,N-dimethylboranamine involves its interaction with molecular targets through its boron and ethynyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,1-Diethynyl-N,N-dimethylboranamine:

N,N-Dimethylboranamine

- Formula : C₂H₈BN

- Molecular Weight : 56.903 g/mol

- Properties: Neutral charge, non-polymeric, and moderate solubility in polar solvents. Its simplicity makes it a baseline for understanding boron-nitrogen interactions .

Dimethylamine Borane Complex (CAS 74-94-2)

- Formula : C₂H₁₀BN

- Molecular Weight : 58.92 g/mol

- Structure : A 1:1 adduct of borane (BH₃) and dimethylamine.

- Properties :

- Melting point: 36°C

- Solubility: 125 g/L in water (20°C)

- Applications: Used as a reducing agent in organic synthesis due to its stable hydride release.

- Discrepancy : lists the formula as C₂H₉BN (57.911 g/mol), likely due to a typographical error; the correct formula aligns with .

Triethylamine Borane (1:1 Complex)

- Formula : C₆H₁₉B₂N

- Molecular Weight: Not explicitly provided, but estimated at ~143.8 g/mol.

- Structure : Bulkier triethylamine substituent bonded to borane.

- Properties : Lower solubility in water compared to dimethylamine analogs, often used in controlled reductions. The larger alkyl groups hinder reactivity compared to smaller amines .

Comparative Analysis

Key Research Findings

Stability Trade-offs : While dimethylamine borane complexes exhibit thermal stability (melting point ~36°C), the ethynyl derivative may decompose at lower temperatures due to alkyne reactivity .

Synthetic Utility : Triethylamine borane’s steric bulk limits its utility in sterically demanding reactions, whereas the ethynyl compound’s linear structure could facilitate regioselective transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.